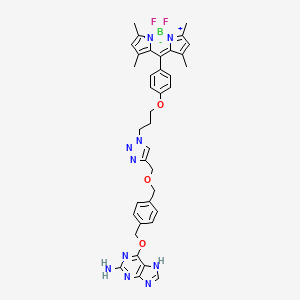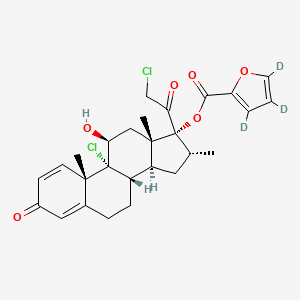
Ebastine N-oxide-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ebastine N-oxide-d5 is a deuterated derivative of Ebastine, a second-generation non-sedating antihistamine. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Ebastine. The deuterium atoms in this compound provide a unique advantage in mass spectrometry, allowing for more precise tracking and analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ebastine N-oxide-d5 can be synthesized through the oxidation of Ebastine-d5. The process typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques such as column chromatography to obtain the desired product with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ebastine N-oxide-d5 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: N-oxide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Higher oxidation state derivatives.
Reduction: Ebastine-d5.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ebastine N-oxide-d5 is widely used in scientific research, particularly in the fields of:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolism of Ebastine.
Biology: Helps in understanding the metabolic pathways and interactions of Ebastine in biological systems.
Medicine: Used in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion of Ebastine.
Industry: Employed in the development of new formulations and drug delivery systems for Ebastine.
Mecanismo De Acción
Ebastine N-oxide-d5 exerts its effects by inhibiting the H1 histamine receptors. The deuterium atoms do not alter the pharmacological activity of the compound but provide a distinct mass difference that aids in tracking the compound in metabolic studies. The primary molecular target is the H1 receptor, and the pathway involves the inhibition of histamine-induced responses.
Comparación Con Compuestos Similares
Similar Compounds
Ebastine: The parent compound, a non-sedating antihistamine.
Desalkyl Ebastine-d5: A deuterated metabolite of Ebastine.
Hydroxy Ebastine: A hydroxylated derivative of Ebastine.
Uniqueness
Ebastine N-oxide-d5 is unique due to the presence of deuterium atoms, which provide a distinct advantage in mass spectrometry. This allows for more accurate and precise tracking of the compound in pharmacokinetic and metabolic studies, making it a valuable tool in scientific research.
Propiedades
Fórmula molecular |
C32H39NO3 |
|---|---|
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)-4-[1-oxido-4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-ium-1-yl]butan-1-one |
InChI |
InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D |
Clave InChI |
PFOUEGNOVHBNHS-UAVBZTRNSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CC[N+](CC3)(CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[O-])[2H])[2H] |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



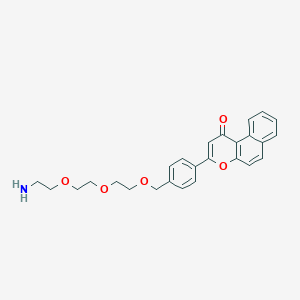

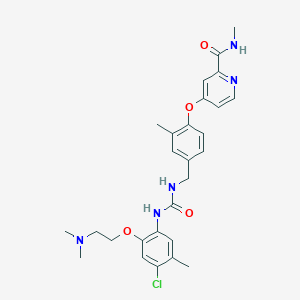


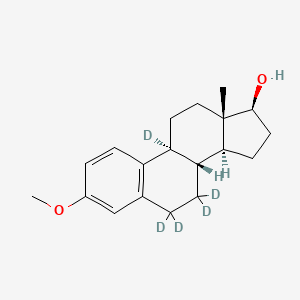

![5'-O-[(11-Phenoxyundecanoyl)sulfamoyl]adenosine](/img/structure/B12424187.png)
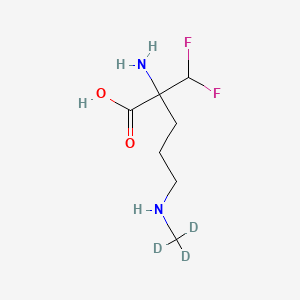
![4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidin-2-one](/img/structure/B12424200.png)
![(3R)-3-[4-[4-[(4R)-1-[[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]methyl]-3,3-difluoropiperidin-4-yl]piperazin-1-yl]-3-fluoroanilino]piperidine-2,6-dione](/img/structure/B12424202.png)
